N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
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Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H14N4OS with a molecular weight of 278.34 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and a cyano group, contributing to its reactivity and interaction with biological targets.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Molecular docking studies suggest that it can effectively bind to key enzymes involved in cancer cell proliferation .
- Case Study : A study demonstrated that derivatives of pyrazole exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : Preliminary investigations suggest efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
- Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties:
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Research Evidence : A comparative study showed that similar pyrazole compounds reduced inflammation markers in animal models, suggesting that this compound may exhibit similar effects .
Data Table: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been crucial in understanding how this compound interacts with biological targets:
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-7-6-17(4)16-11(7)12(18)15-13-10(5-14)8(2)9(3)19-13/h6H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPQUKXBFZBBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=C(C(=C(S2)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.